molecular formula C12H9N B14535885 1-(But-1-en-3-yn-1-yl)-1H-indole CAS No. 62062-41-3

1-(But-1-en-3-yn-1-yl)-1H-indole

Cat. No.: B14535885
CAS No.: 62062-41-3
M. Wt: 167.21 g/mol
InChI Key: JCIPVLFQWCNVKO-UHFFFAOYSA-N
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Description

1-(But-1-en-3-yn-1-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a butenynyl group attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-1-en-3-yn-1-yl)-1H-indole typically involves the reaction of 4-bromo-1H-indole with but-1-en-3-yne under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of the desired product with good yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(But-1-en-3-yn-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the butenynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced indole derivatives. Substitution reactions can result in a variety of substituted indoles with different functional groups.

Scientific Research Applications

1-(But-1-en-3-yn-1-yl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(But-1-en-3-yn-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(But-1-en-3-yn-1-yl)-1H-indole is unique due to the presence of both the indole ring and the butenynyl group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The indole ring is known for its biological significance, while the butenynyl group adds unique chemical properties, making the compound valuable for various applications in research and industry.

Properties

CAS No.

62062-41-3

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

1-but-1-en-3-ynylindole

InChI

InChI=1S/C12H9N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h1,3-10H

InChI Key

JCIPVLFQWCNVKO-UHFFFAOYSA-N

Canonical SMILES

C#CC=CN1C=CC2=CC=CC=C21

Origin of Product

United States

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